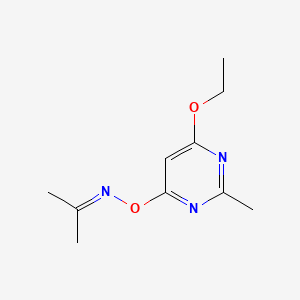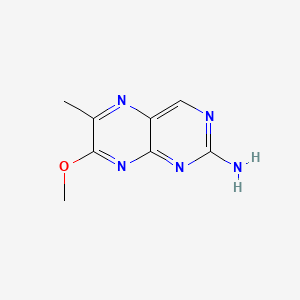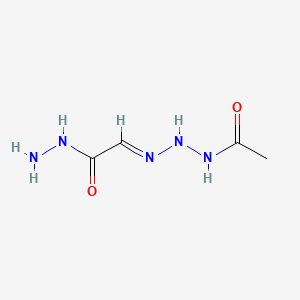
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime, also known as EPM-102 or tautomycetin, is a natural product with potent immunosuppressive and anti-inflammatory properties. It was originally isolated from the fermentation broth of Streptomyces sp. MK-538 in Japan in 1995. Since then, EPM-102 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves the inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a ubiquitous phosphatase that regulates the activity of many signaling pathways involved in cell growth, differentiation, and apoptosis. This compound binds to the catalytic subunit of PP2A and inhibits its activity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive and anti-inflammatory effects in vitro and in vivo. It inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. This compound also induces the apoptosis of cancer cells and inhibits the angiogenesis of tumors. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several advantages for lab experiments, including its potency and specificity for PP2A inhibition, its natural origin, and its well-defined chemical structure. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime. First, further studies are needed to elucidate the molecular mechanisms of PP2A inhibition by this compound and its downstream signaling pathways. Second, the therapeutic potential of this compound in various diseases, such as autoimmune diseases, organ transplantation, and cancer, needs to be further explored in preclinical and clinical trials. Third, the development of more efficient and scalable synthesis methods for this compound is needed to facilitate its availability for research and clinical applications. Finally, the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Synthesemethoden
The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves several steps, including the protection of the pyrimidine ring, the nucleophilic substitution of the ethoxy group, and the deprotection of the pyrimidine ring. The most efficient method for the synthesis of this compound was reported in 2005 by researchers at Tokyo University. This method involves the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with propan-2-one oxime in the presence of a catalytic amount of p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory properties. It inhibits the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. This compound has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplantation, and cancer.
Eigenschaften
IUPAC Name |
N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBHKXDYCMVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)ON=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)
![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)





![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)